Vinyl crotonate

Photopolymerization Photoinitiator-free curing UV-curable coatings

Vinyl crotonate (CAS 14861-06-4), systematically named ethenyl (E)-but-2-enoate, is an unsaturated vinyl ester (C₆H₈O₂, MW 112.13 g/mol) formed from crotonic acid and vinyl alcohol. It exists as a colorless to pale yellow liquid (bp 133–134 °C, density 0.94 g/mL at 25 °C, n₂₀/D 1.448) and is commercially supplied at ≥99% purity, typically stabilized with MEHQ (4-methoxyphenol).

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 14861-06-4
Cat. No. B077267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl crotonate
CAS14861-06-4
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC=CC(=O)OC=C
InChIInChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-5H,2H2,1H3
InChIKeyIYNRVIKPUTZSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Crotonate (CAS 14861-06-4): A Conjugated Vinyl Ester Monomer with Quantifiable Differentiation for Specialty Polymer and Biocatalytic Procurement


Vinyl crotonate (CAS 14861-06-4), systematically named ethenyl (E)-but-2-enoate, is an unsaturated vinyl ester (C₆H₈O₂, MW 112.13 g/mol) formed from crotonic acid and vinyl alcohol [1]. It exists as a colorless to pale yellow liquid (bp 133–134 °C, density 0.94 g/mL at 25 °C, n₂₀/D 1.448) and is commercially supplied at ≥99% purity, typically stabilized with MEHQ (4-methoxyphenol) . Unlike the commodity vinyl ester vinyl acetate, vinyl crotonate features a conjugated double-bond system between the vinyl group (–CH=CH₂) and the crotonate moiety (–CH=CH–COO–), which imparts a distinct reactivity profile characterized by self-initiated photopolymerization capability, attenuated enzymatic acylation kinetics, near-ideal radical copolymerization behavior, and ambient-condition crosslinking activity [2][3].

Why Vinyl Acetate and Other Vinyl Esters Cannot Substitute for Vinyl Crotonate (CAS 14861-06-4) in Differentiated Applications


Generic substitution of vinyl crotonate with vinyl acetate or non-conjugated vinyl esters (e.g., vinyl butyrate, vinyl propionate) fails because the conjugated crotonate–vinyl double-bond system fundamentally alters reactivity in three operationally critical dimensions. First, the intramolecular conjugation produces a red-shifted electronic absorption that enables photoinitiator-free self-initiated polymerization—a property absent in vinyl acetate [1]. Second, the conjugated ester carbonyl exhibits substantially reduced electrophilicity in lipase-catalyzed acylations (initial rate ~52% lower than vinyl butyrate under identical conditions), enabling superior regiochemical control in enzymatic syntheses [2]. Third, the crotonate moiety yields near-ideal random copolymerization with vinyl chloride (r₁ ≈ r₂ ≈ 0.97) as opposed to the strongly non-ideal behavior of vinyl acetate (r_VC ≈ 0.23, r_VAc ≈ 1.68), which causes problematic composition drift during industrial copolymer production [3][4]. These are not incremental differences but mechanistic divergences that preclude simple drop-in replacement.

Quantitative Differentiation Evidence for Vinyl Crotonate (CAS 14861-06-4) Versus Closest Analogs: A Procurement-Focused Technical Guide


Self-Initiated Photopolymerization: Vinyl Crotonate Eliminates the Need for Added Photoinitiator, Unlike Vinyl Acetate

Vinyl crotonate possesses the ability to self-initiate free-radical photopolymerization upon UV irradiation without the addition of any external photoinitiator. This capability arises from the conjugated double-bond system between the vinyl group and the crotonate carbonyl, which produces a red-shifted electronic absorption spectrum compared to non-conjugated vinyl esters [1]. In contrast, vinyl acetate—the dominant industrial vinyl ester monomer—lacks this conjugation and requires the addition of small-molecule photoinitiators (typically 1–5 wt%) to achieve UV curing. The closest structural analog with confirmed self-initiation capability is vinyl acrylate; however, vinyl acrylate suffers from high room-temperature vapor pressure, making it impractical for industrial coating applications, whereas vinyl crotonate (bp 133–134 °C) offers substantially lower volatility and greater formulation latitude [1]. The self-initiation mechanism involves intramolecular electronic interaction that generates initiating radical species directly from the monomer upon photon absorption, eliminating both the cost of photoinitiator procurement and the well-known problem of residual photoinitiator leaching in cured films [1].

Photopolymerization Photoinitiator-free curing UV-curable coatings

Lipase-Catalyzed Acylation Kinetics: Vinyl Crotonate Enables Superior Regiochemical Control Compared to Vinyl Butyrate

In a direct head-to-head comparison under identical lipase-catalyzed acylation conditions, vinyl crotonate exhibits an initial reaction rate (V₀) of 4.7 ± 0.1 mM/h, which is approximately 52% lower than that of vinyl butyrate (V₀ = 9.8 ± 0.4 mM/h) [1]. The reduced rate is attributed to the electron-withdrawing effect of the conjugated α,β-unsaturated crotonate moiety, which decreases the electrophilicity of the ester carbonyl toward nucleophilic attack by the catalytic serine residue in the lipase active site. This attenuated reactivity translates into enhanced regiochemical discrimination: when used for acylation of the nucleoside analogue floxuridine (FUdR) with Pseudomonas cepacia lipase, vinyl crotonate achieved 85% 3′-O-regioselectivity at 98% substrate conversion (initial rate 24 mM/h under optimized conditions), successfully avoiding isomerization of the crotonate double bond—a side reaction that plagues conventional chemical acylation with crotonyl chloride [2].

Biocatalysis Enzymatic acylation Regioselective synthesis

Near-Ideal Random Copolymerization with Vinyl Chloride: Compositional Homogeneity Superior to Vinyl Acetate–VC Systems

The monomer reactivity ratios for the copolymerization of vinyl chloride (VC, M₁) with vinyl crotonate (M₂) were experimentally determined as r₁ = 0.98 and r₂ = 0.97 at 50 °C in emulsion [1]. These values, both close to unity, indicate near-ideal random (Bernoullian) copolymerization behavior: the growing radical chain shows essentially no preference for either monomer, yielding a copolymer whose instantaneous composition closely matches the comonomer feed ratio throughout the conversion range. In sharp contrast, the VC–vinyl acetate system exhibits strongly disparate reactivity ratios (r_VC ≈ 0.23, r_VAc ≈ 1.68 at 40 °C) [2], meaning vinyl acetate is preferentially incorporated early in the reaction, causing significant composition drift and compositional heterogeneity in the final copolymer product. The study further notes that the three-component VC–vinyl crotonate copolymerization differs mechanistically from the VC–vinyl acetate–crotonic acid ternary system, with the VC–vinyl crotonate binary system being more restricted in the copolymerization process, indicating a distinct kinetic regime [1].

Radical copolymerization Vinyl chloride copolymers Monomer reactivity ratios

Initiator-Free and Ambient-Temperature Crosslinking of Poly(vinyl acetate) Emulsion Coatings: Process Simplification Versus Conventional Crosslinkers

Vinyl crotonate has been demonstrated to function as an effective crosslinking modifier for poly(vinyl acetate) (PVAc) emulsion coatings without requiring either added radical initiators or elevated temperatures [1]. Under specific polymerization conditions, vinyl crotonate can form a ring structure that participates in crosslinking reactions with the PVAc matrix at ambient temperature [1]. This contrasts with conventional PVAc crosslinking approaches that rely on N-methylol acrylamide (NMA), glyoxal, or metal salt crosslinkers, all of which typically require thermal activation (80–150 °C) or the addition of acid catalysts to achieve effective crosslink densities . The initiator-free, room-temperature mechanism simplifies coating formulation (fewer components), reduces energy input during curing, and eliminates volatile byproducts associated with initiator decomposition [1].

PVAc emulsion coatings Crosslinking modification Ambient-cure systems

Redox Potential for Electrochemical Applications: Supporting Data for Electrolyte Additive Selection

Vinyl crotonate has a reported redox potential of −1.4 V, which places it in a moderately reducing regime suitable for participation in electrochemical passivation film formation on graphitic anodes in lithium-ion batteries . In a comparative study of vinyl-group-containing electrolyte additives (vinyl butyrate, vinyl hexanoate, vinyl benzoate, vinyl crotonate, and vinyl pivalate) for suppressing propylene carbonate (PC) decomposition on graphite electrodes, a linear correlation was established between the LUMO energy of the additive and its reduction potential, enabling rational selection of additives based on electronic structure [1]. While vinyl butyrate was identified as the most effective additive in that particular study, vinyl crotonate's distinct LUMO energy and reduction potential position it as a candidate for electrolyte formulations requiring intermediate reduction potentials to tune solid-electrolyte interphase (SEI) formation without excessive electrolyte decomposition [1].

Electrochemistry Lithium-ion battery electrolyte Redox potential

Optimal Research and Industrial Application Scenarios for Vinyl Crotonate (CAS 14861-06-4) Based on Quantifiable Differentiation Evidence


Photoinitiator-Free UV-Curable Coatings and Inks

Vinyl crotonate is ideally suited for UV-curable coating, ink, and varnish formulations where residual photoinitiator migration poses regulatory or performance concerns—particularly in food-contact packaging, biomedical device coatings, and low-extractable electronics applications. As demonstrated by the self-initiated photopolymerization capability arising from its conjugated double-bond system [1], vinyl crotonate eliminates the need for added benzophenone, α-hydroxyketone, or acylphosphine oxide photoinitiators that are known to migrate from cured films over time. Unlike vinyl acrylate, which also self-initiates but is limited by high vapor pressure (impractical for open-atmosphere application), vinyl crotonate's boiling point of 133–134 °C and flash point of 27–32 °C provide a practical volatility window for industrial coating processes [1]. Formulators should consider that self-initiation efficiency may be lower than optimized photoinitiator systems; blending with conventional photoinitiators at reduced loadings can balance cure speed with extractables minimization.

Regioselective Enzymatic Synthesis of Pharmaceutical Nucleoside Prodrugs

Vinyl crotonate is the preferred acyl donor for lipase-catalyzed regioselective acylation of polyhydroxylated pharmaceutical intermediates, particularly nucleoside analogues containing both primary and secondary hydroxyl groups. The attenuated acylation rate (V₀ = 4.7 ± 0.1 mM/h under standardized conditions, 52% lower than vinyl butyrate [1]) provides a wider kinetic window for enzymatic discrimination between chemically similar hydroxyl groups. This was successfully exploited in the first-time synthesis of 3′-O-crotonylfloxuridine, where Pseudomonas cepacia lipase achieved 85% regioselectivity at 98% conversion using vinyl crotonate . Critically, the enzymatic route with vinyl crotonate avoids the double-bond isomerization (crotonate → isocrotonate) that occurs under conventional chemical acylation conditions (crotonyl chloride + base), preserving the trans-configuration required for biological activity . Procurement teams supporting medicinal chemistry and process development groups should prioritize vinyl crotonate over vinyl butyrate or vinyl acetate when regiochemical fidelity and olefin geometry retention are critical quality attributes.

Compositionally Homogeneous Vinyl Chloride Copolymers for Precision Extrusion and Molding

For manufacturers of vinyl chloride copolymers requiring consistent composition across the entire molecular weight distribution, vinyl crotonate offers a decisive advantage over the industry-standard vinyl acetate comonomer. The experimentally determined reactivity ratios (r_VC ≈ 0.98, r_crotonate ≈ 0.97 [1]) are both close to unity, resulting in Bernoullian random copolymerization with negligible composition drift from the beginning to the end of batch polymerization. In contrast, VC–vinyl acetate systems (r_VC ≈ 0.23, r_VAc ≈ 1.68 ) preferentially consume vinyl acetate early in the reaction, producing copolymer fractions with varying acetate content and, consequently, varying glass transition temperature, melt viscosity, and thermal stability. This heterogeneity necessitates blending or broader specification ranges. Vinyl crotonate therefore enables tighter product specifications for extruded profiles, calendered films, and injection-molded parts where consistent plasticization and fusion behavior across the production lot are essential for dimensional stability and mechanical performance.

Ambient-Cure Single-Component PVAc Emulsion Coatings and Adhesives

Vinyl crotonate enables the formulation of ambient-temperature, single-component crosslinking PVAc emulsion coatings and wood adhesives that achieve enhanced water resistance and mechanical integrity without oven curing or catalyst addition. The initiator-free, room-temperature crosslinking mechanism—mediated by ring-structure formation under specific polymerization conditions [1]—eliminates the energy-intensive thermal activation step (80–150 °C) required by conventional N-methylol acrylamide or glyoxal crosslinking systems . This is particularly valuable for on-site applied architectural coatings, furniture assembly adhesives, and paper laminating adhesives where heated curing is impractical. Formulators should note that the crosslinking kinetics and ultimate crosslink density depend on the polymerization conditions used to generate the reactive ring structure; optimization of the pre-polymerization step (vinyl crotonate concentration, solvent, temperature profile) is critical to achieving target performance. This application leverages vinyl crotonate's unique dual functionality: the vinyl group enables incorporation into the PVAc backbone during emulsion polymerization, while the crotonate moiety provides latent crosslinking reactivity that can be activated without additional reagents.

Quote Request

Request a Quote for Vinyl crotonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.